3-Phenyl-3'-trifluoromethylpropiophenone

Descripción

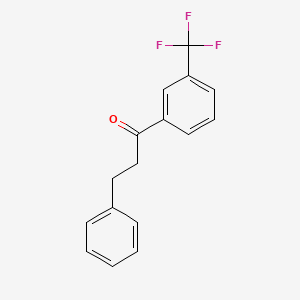

3-Phenyl-3'-trifluoromethylpropiophenone is a diaryl propanone derivative characterized by a propiophenone backbone (C₆H₅-C(O)-CH₂-) with two aryl substituents: a phenyl group at the 3-position and a trifluoromethyl (CF₃)-substituted phenyl group at the 3'-position.

Propiedades

IUPAC Name |

3-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O/c17-16(18,19)14-8-4-7-13(11-14)15(20)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKMVXWUMBDRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643987 | |

| Record name | 3-Phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67082-01-3 | |

| Record name | 3-Phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-Phenyl-3’-trifluoromethylpropiophenone involves the reaction of benzaldehyde with trifluoromethyl ketone in the presence of a base such as sodium hydride . The reaction typically takes place in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of 3-Phenyl-3’-trifluoromethylpropiophenone may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher throughput .

Análisis De Reacciones Químicas

Types of Reactions

3-Phenyl-3’-trifluoromethylpropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

3-Phenyl-3’-trifluoromethylpropiophenone has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 3-Phenyl-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . The ketone group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity .

Comparación Con Compuestos Similares

3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone (CAS 898770-30-4)

- Substituents : Methoxy (-OCH₃) at the 2-position of the phenyl ring.

- Key Differences : The methoxy group is electron-donating, increasing solubility in polar solvents compared to the parent compound. However, this may reduce membrane permeability due to higher hydrophilicity.

3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone (CAS 898767-41-4)

- Substituents : Fluorine (-F) at the 3-position of the phenyl ring.

- Molecular weight (296.26 g/mol) and lipophilicity (logP ~3.8 estimated) are higher than the parent compound .

- Applications : Likely explored in drug discovery for CNS targets due to fluorine’s metabolic stability benefits.

Propiophenone Derivatives with Alternative Functional Groups

3-Piperidinopropiophenone Hydrochloride (CAS 886-06-6)

- Substituents : Piperidine ring replaces the CF₃-phenyl group.

- Key Differences : The amine group forms a hydrochloride salt, drastically improving aqueous solubility. Molecular weight (253.77 g/mol) is lower, and the compound serves as a secondary pharmaceutical standard .

- Applications : Used in quality control for anticholinergic drugs like trihexyphenidyl.

3-(Trifluoromethyl)benzenepropanal

- Substituents : Aldehyde (-CHO) replaces the ketone (-C(O)-).

- Key Differences: The aldehyde group introduces reactivity for further synthetic modifications (e.g., Schiff base formation).

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Implications

- Electron-Withdrawing Effects: The CF₃ group in this compound and its analogs enhances resistance to metabolic oxidation, a critical factor in drug half-life optimization .

- Substituent Position: Meta-substitution (e.g., 3-F or 3-CF₃) maximizes steric and electronic compatibility with enzyme active sites, as seen in nitric oxide synthase (NOS) inhibitors .

- Salt Forms: Hydrochloride derivatives (e.g., 3-piperidinopropiophenone) improve bioavailability, making them preferable for formulation .

Actividad Biológica

3-Phenyl-3'-trifluoromethylpropiophenone is an organic compound notable for its trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound has garnered interest in various fields including medicinal chemistry, pharmacology, and materials science due to its potential therapeutic properties and unique chemical structure.

- Molecular Formula : C16H13F3O

- Molecular Weight : 292.27 g/mol

- Structure : The trifluoromethyl group (-CF3) significantly influences the compound's electronic properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The lipophilic nature of the trifluoromethyl group facilitates penetration through biological membranes, increasing binding affinity to target sites. This mechanism can lead to various biological effects including:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Properties : May influence pathways involved in cancer cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related trifluoromethyl derivatives have shown activity against Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against common pathogens such as E. coli and S. aureus.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) have shown IC50 values ranging from 5 to 20 µM, indicating moderate cytotoxicity.

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and growth.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of this compound against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : The compound exhibited a significant inhibition zone of 25 mm compared to a control antibiotic (Ciprofloxacin) with a zone of 30 mm.

-

Anticancer Activity Evaluation :

- Objective : To investigate the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results : An IC50 value of approximately 15 µM was observed, indicating effective cytotoxicity.

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effect | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Inhibition of growth | MIC: 10-50 µg/mL |

| Anticancer | MCF-7, PC3 | Induction of apoptosis | IC50: 5-20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.